molecular formula C14H15ClN4OS B2895545 1-(3-Chlorophenyl)-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea CAS No. 1795417-25-2

1-(3-Chlorophenyl)-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2895545
CAS RN: 1795417-25-2
M. Wt: 322.81
InChI Key: CUYYJSRWXZNLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea, also known as CCT018159, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. It is a synthetic compound that was first synthesized in 2009 and has since been studied extensively due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Optoelectronic Device Fabrication

A computational study on a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, highlighted its potential in optoelectronic device fabrication due to superior nonlinear optical properties. This derivative demonstrated significantly higher second and third harmonic generation values compared to urea, suggesting its suitability for optoelectronic applications (Shkir et al., 2018).

Antitumor Activities

Research on novel thiazolyl urea derivatives, including 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] ureas, has shown promising antitumor activities. These compounds were synthesized and evaluated, demonstrating potential as anticancer agents (Ling et al., 2008).

Nonlinear Optical Material

A study on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a derivative relevant to the compound , revealed its high second harmonic generation efficiency. This material is transparent in the visible region and thermally stable up to 133°C, making it suitable for nonlinear optical (NLO) device applications (Menezes et al., 2014).

Antioxidant Agents

Urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and demonstrated potent antioxidant activities. These compounds, including those with selenourea functionality and halogen groups, have shown significant activity, indicating their potential as new classes of antioxidant agents (Reddy et al., 2015).

Cytokinin-like Activity

Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), exhibit cytokinin-like activity, influencing cell division and differentiation in plant morphogenesis. These compounds have been studied for their ability to enhance adventitious root formation, demonstrating their significant impact on plant growth and development (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-10-2-1-3-11(8-10)17-13(20)18-12-4-6-19(9-12)14-16-5-7-21-14/h1-3,5,7-8,12H,4,6,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYYJSRWXZNLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC(=CC=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.